molecular formula C14H21NO3 B14903166 n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide

n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide

Cat. No.: B14903166
M. Wt: 251.32 g/mol
InChI Key: GPVRROHPYDPKLO-UHFFFAOYSA-N
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Description

n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sec-butyl group, an ethoxy group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sec-butylamine to yield this compound.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or chloroform are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry: n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on various biological systems. It may also serve as a ligand in receptor binding studies.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties, including its potential as an anti-inflammatory or analgesic agent.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    n-Butylbenzamide: Similar structure but lacks the ethoxy and methoxy groups.

    4-Ethoxy-3-methoxybenzamide: Similar structure but lacks the sec-butyl group.

    n-(Sec-butyl)-4-methoxybenzamide: Similar structure but lacks the ethoxy group.

Uniqueness: n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide is unique due to the combination of its functional groups. The presence of both ethoxy and methoxy groups on the benzamide core, along with the sec-butyl group, imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-butan-2-yl-4-ethoxy-3-methoxybenzamide

InChI

InChI=1S/C14H21NO3/c1-5-10(3)15-14(16)11-7-8-12(18-6-2)13(9-11)17-4/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

GPVRROHPYDPKLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)OC

Origin of Product

United States

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